molecular formula C11H12FNO B11765857 4-(3-Fluorophenyl)piperidin-2-one

4-(3-Fluorophenyl)piperidin-2-one

Cat. No.: B11765857
M. Wt: 193.22 g/mol
InChI Key: PJWVEXWFDLUEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the third position and a piperidin-2-one moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(3-Fluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)piperidin-2-one
  • 4-(2-Fluorophenyl)piperidin-2-one
  • 4-(3-Chlorophenyl)piperidin-2-one

Comparison: 4-(3-Fluorophenyl)piperidin-2-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-3,6,9H,4-5,7H2,(H,13,14)

InChI Key

PJWVEXWFDLUEEY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.